PDE10A Inhibitory Potency: 8,700 nM Ki Relative to Fragment Hits and Optimized Leads
4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine exhibits a PDE10A Ki of 8,700 nM (8.7 μM) when assayed against the human PDE10A catalytic domain, with a ligand efficiency (LE) of 0.59 [1]. This potency is directly comparable to other fragment hits identified in parallel PDE10A screening campaigns. For example, a pyrazolo[1,5-a]pyrimidine fragment (the progenitor of MT-3014) demonstrated a PDE10A Ki of 8,700 nM (8.7 μM) and an LE of 0.57 [2]. While both fragments share similar micromolar potency, the pyrimidine fragment achieves a marginally higher ligand efficiency (0.59 vs. 0.57), indicating a more favorable ratio of binding energy per heavy atom. In contrast, optimized leads derived from this fragment series—such as Compound 15h—achieve sub-nanomolar potency (PDE10A Ki = 8.2 pM, LE = 0.49), representing a >1,000,000-fold improvement over the parent fragment [1]. This quantifies the compound's role as a validated, structurally enabled starting point for lead optimization.
| Evidence Dimension | PDE10A inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 8,700 nM (8.7 μM) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine fragment: Ki = 8,700 nM (8.7 μM); Optimized lead Compound 15h: Ki = 8.2 pM |
| Quantified Difference | Ligand efficiency: 0.59 (target) vs. 0.57 (comparator fragment); Potency improvement from fragment to lead: >1,000,000-fold |
| Conditions | In vitro enzymatic assay against human PDE10A catalytic domain; fragment library screening conditions. |
Why This Matters
The compound's PDE10A Ki of 8.7 μM and LE of 0.59 establish it as a chemically tractable fragment hit with a proven X-ray structure, enabling rational, structure-guided optimization that has yielded picomolar leads—a clear differentiator for medicinal chemistry procurement.
- [1] Shipe WD, Sharik SS, Barrow JC, et al. Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis. J Med Chem. 2015;58(19):7888-7894. DOI: 10.1021/acs.jmedchem.5b00983. PubMed PMID: 26378882. View Source
- [2] Discovery of a pyrazolo[1,5-a]pyrimidine derivative (MT-3014) as a highly selective PDE10A inhibitor via core structure transformation from the stilbene moiety. Bioorg Med Chem. 2019;27(13):2852-2860. DOI: 10.1016/j.bmc.2019.05.012. View Source
